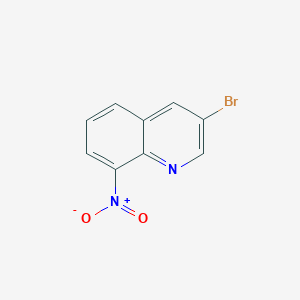

3-Bromo-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXRHWZDVULKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201571 | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5341-07-1 | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 3-bromo-8-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-8-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-8-NITROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC9NR79L9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis and characterization of 3-Bromo-8-nitroquinoline, a key intermediate in medicinal chemistry and materials science. This guide details a feasible synthetic route, experimental protocols, and a thorough analysis of the compound's physicochemical and spectroscopic properties.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their broad spectrum of biological activities and applications in materials science. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its properties. The introduction of a bromine atom at the 3-position and a nitro group at the 8-position yields this compound, a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These modifications are instrumental in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound is most practically achieved through the electrophilic nitration of 3-bromoquinoline. This method offers a direct route to the desired product.

Reaction Scheme

The synthesis proceeds via the nitration of 3-bromoquinoline using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-withdrawing nature of the bromine atom and the quinoline nitrogen directs the nitration primarily to the 5- and 8-positions. The 8-nitro isomer is a significant product in this reaction.

Experimental Protocol: Nitration of 3-Bromoquinoline

This protocol is adapted from established procedures for the nitration of bromoquinolines.

Materials:

-

3-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 123-124 °C |

| CAS Number | 5341-07-1 |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 3-bromoquinoline, 8-nitroquinoline, and other substituted bromo-nitroquinolines.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the quinoline ring system and the electronic effects of the bromo and nitro substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.9 - 9.1 | d |

| H-4 | 8.6 - 8.8 | d |

| H-5 | 8.2 - 8.4 | dd |

| H-6 | 7.7 - 7.9 | t |

| H-7 | 8.0 - 8.2 | dd |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 118 - 120 |

| C-4 | 138 - 140 |

| C-4a | 128 - 130 |

| C-5 | 124 - 126 |

| C-6 | 129 - 131 |

| C-7 | 126 - 128 |

| C-8 | 148 - 150 |

| C-8a | 140 - 142 |

3.2.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, an isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio will be observed.

| m/z | Interpretation |

| 252/254 | [M]⁺, Molecular ion with ⁷⁹Br and ⁸¹Br isotopes |

| 206/208 | [M-NO₂]⁺ |

| 173 | [M-Br]⁺ |

| 127 | [M-Br-NO₂]⁺ |

Experimental Workflows

The logical flow for the synthesis and characterization of this compound is depicted in the following diagrams.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. The comprehensive characterization data, including physicochemical properties and predicted spectroscopic information, serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating the use of this versatile intermediate in further synthetic endeavors.

References

Introduction: The Strategic Importance of Substituted Quinolines

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets. The strategic functionalization of the quinoline ring is a key tactic in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on This compound , a doubly activated quinoline derivative. The presence of a bromine atom at the 3-position and a nitro group at the 8-position creates a molecule with unique and highly valuable chemical characteristics. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1] Simultaneously, the potent electron-withdrawing nitro group modulates the electronic properties of the entire ring system, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering insights into its characterization, reactivity, and application for researchers in organic synthesis and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate everything from storage and handling to reaction conditions and analytical methods.

Molecular Identity

This compound possesses a molecular formula of C₉H₅BrN₂O₂.[3] Its structure consists of a quinoline core with a bromine atom substituted at the C3 position and a nitro group at the C8 position.

References

"CAS number for 3-Bromo-8-nitroquinoline"

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities. Detailed experimental protocols for the synthesis of related compounds and general bioactivity assays are presented to facilitate further research and application in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted quinoline carrying a bromine atom at the 3-position and a nitro group at the 8-position. Its unique electronic and steric properties make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5341-07-1 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][3] |

| IUPAC Name | This compound | [1][3] |

| Molecular Weight | 253.05 g/mol | [2][3] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related compound, 6,8-dibromo-5-nitroquinoline, which can be adapted for the synthesis of this compound.[5]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline [5]

-

Dissolution: Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid.

-

Cooling: Chill the solution to -5°C in a salt-ice bath.

-

Nitration: Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the 6,8-dibromoquinoline solution while stirring and maintaining the temperature at -5°C.

-

Reaction: Stir the reaction mixture for 1 hour in the ice bath.

-

Work-up: [Details on work-up would follow, typically involving quenching with ice, neutralization, extraction, and purification].

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for structurally similar compounds can provide an expected range for spectral characteristics. For instance, the 13C NMR data for 3-bromo-6-fluoro-8-nitroquinoline has been reported.[6] Mass spectrometry data for the parent compound, 3-bromoquinoline, shows a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks in a roughly 1:1 ratio).[7]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. |

| ¹³C NMR | Signals for nine distinct carbon atoms, with those attached to bromine and in the pyridine ring appearing at characteristic chemical shifts. |

| Mass Spec (EI) | Molecular ion peaks (M⁺• and [M+2]⁺•) around m/z 252 and 254, with approximately equal intensity. |

| IR Spectroscopy | Characteristic peaks for C=N, C=C, C-Br, and N-O stretching vibrations. |

Biological Activity and Applications in Drug Development

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

The introduction of a nitro group, as seen in other quinoline derivatives, can enhance the antiproliferative effects of the molecule.[5][8] For example, 6,8-dibromo-5-nitroquinoline has shown significant inhibitory activity against various cancer cell lines.[5] It is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of a compound against cancer cell lines, which could be applied to this compound.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and add them to the cells.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Diagram 2: Drug Discovery Workflow

Caption: A simplified workflow for drug discovery involving a novel compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and outlines methodologies for its synthesis and biological evaluation, thereby encouraging further investigation into its potential applications in research and drug development.

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 5341-07-1 [chemicalbook.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"Molecular structure and formula of 3-Bromo-8-nitroquinoline"

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and nitrated derivative of the quinoline heterocyclic system. The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic placement of a bromine atom and a nitro group on this scaffold endows this compound with unique electronic properties and chemical reactivity, making it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive examination of its molecular structure, formula, spectroscopic signature, and synthesis. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical and Molecular Identity

The unambiguous identification of a chemical compound is the cornerstone of scientific research. This compound is defined by the following identifiers and properties:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5341-07-1 | [1][2][3] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][4] |

| Molecular Weight | 253.05 g/mol | [1][4] |

| Monoisotopic Mass | 251.95344 Da | [1][5] |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)--INVALID-LINK--[O-])Br | [5] |

| InChIKey | DTXRHWZDVULKEJ-UHFFFAOYSA-N | [1][5] |

Elucidation of the Molecular Structure

The structure of this compound is built upon a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key features of its substitution pattern are:

-

A bromine atom at the C-3 position of the pyridine ring.

-

A nitro group (NO₂) at the C-8 position of the benzene ring.

The presence of the electron-withdrawing nitro group deactivates the benzene portion of the ring system towards electrophilic substitution, while also influencing the overall electronic distribution. The bromine atom at the C-3 position serves as a key functional handle for synthetic transformations, particularly for metal-catalyzed cross-coupling reactions.

Caption: 2D representation of the this compound structure.

Synthetic Protocol: Bromination of 8-Nitroquinoline

The synthesis of this compound is most commonly achieved via the direct bromination of 8-nitroquinoline. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield. A well-established laboratory-scale procedure is outlined below.

Causality: The starting material, 8-nitroquinoline, already possesses the required nitro group at the C-8 position. The subsequent reaction must selectively introduce a bromine atom at the C-3 position. Direct bromination using molecular bromine in a suitable solvent is an effective method for this transformation on the quinoline ring system.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-nitroquinoline (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask, add molecular bromine (Br₂) (1.1 to 1.5 equivalents) dropwise at room temperature with constant stirring.[6]

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

-

Work-up and Neutralization: Upon completion, the reaction mixture is poured into an ice-water mixture. The solution is then carefully neutralized with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. This step quenches any remaining bromine and neutralizes the acidic solvent.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic phase is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water. The purity of the final product, a pale yellow solid, is then validated by measuring its melting point and confirmed using the spectroscopic methods described in the next section.

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Profile

The structural identity of a synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. The physicochemical properties are essential for its handling, storage, and application in further studies.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.5-9.1 ppm). Distinct doublets and multiplets corresponding to the five protons on the quinoline ring. The proton at C-2 would be significantly downfield. | Confirms the proton environment of the aromatic scaffold. The specific chemical shifts and coupling constants validate the 3,8-disubstitution pattern. |

| ¹³C NMR | Signals in the aromatic region (~120-155 ppm). The carbon attached to bromine (C-3) and the carbons influenced by the nitro group will show characteristic shifts. | Verifies the carbon backbone of the molecule. |

| FT-IR (cm⁻¹) | ~1530 & ~1350 (strong, sharp); ~3100-3000 (medium); ~830-750 (medium-strong) | Asymmetric and symmetric N-O stretching of the nitro group; Aromatic C-H stretching; C-Br stretching and C-H out-of-plane bending. |

| Mass Spec. (MS) | Molecular ion peaks at m/z ≈ 252 and 254 with a relative intensity ratio of approximately 1:1. | This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom (due to ⁷⁹Br and ⁸¹Br isotopes).[9] |

Physicochemical Properties

| Property | Value / Description | Significance |

| Appearance | Pale yellow to yellow solid | Standard physical state at room temperature. |

| Melting Point | Not widely reported, but expected to be a sharp range for a pure crystalline solid. | A key indicator of purity; a broad melting range suggests impurities. |

| Solubility | Soluble in organic solvents (DMSO, DMF, CHCl₃); Insoluble in water. | Critical for selecting appropriate solvents for reactions, purification, and biological assays. |

| XLogP3 | 2.1 - 2.7 | Predicts moderate lipophilicity, which is an important parameter for estimating membrane permeability in drug development.[4][10] |

Utility in Chemical Biology and Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic precursor for the development of more complex molecules with potential therapeutic applications.

-

Scaffold for Derivatization: The C-Br bond is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or amino groups.

-

Amine Precursor: The nitro group at C-8 can be readily reduced to a primary amine (-NH₂). This amine can then be converted into amides, sulfonamides, or used in other reactions to build more elaborate structures.

-

Biological Relevance: The quinoline core is a "privileged scaffold" found in numerous approved drugs, most notably antimalarials like chloroquine. By using this compound as a starting point, researchers can rapidly generate libraries of novel quinoline derivatives for screening against various biological targets, including kinases, parasites, and bacteria.[6]

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 5341-07-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Strategies for Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methods for accessing quinoline derivatives remains a significant focus in organic and medicinal chemistry. This technical guide provides an in-depth review of the seminal named reactions for the synthesis of quinolines, presenting detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways.

Classical Named Reactions for Quinoline Synthesis

The synthesis of the quinoline ring system has a rich history, with several classical methods developed in the late 19th century still being widely employed today. These reactions, named after their discoverers, offer diverse pathways to differently substituted quinolines from readily available starting materials.

The Skraup Synthesis

The Skraup synthesis is a vigorous, exothermic reaction that produces quinoline itself or substituted quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[1]

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

A representative protocol for a substituted quinoline synthesis is as follows:

-

Reagent Preparation: In a large three-necked round-bottom flask equipped with a mechanical stirrer, a slurry of powdered arsenic pentoxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles) is prepared.

-

Acid Addition: Concentrated sulfuric acid (315 ml) is slowly added to the stirred mixture. The temperature will spontaneously rise.

-

Dehydration: The mixture is heated under reduced pressure at 105-110°C to remove water.

-

Reaction: The internal temperature is raised to 117-119°C, and additional concentrated sulfuric acid is added dropwise over several hours. The reaction is then maintained at 120°C for 4 hours and then at 123°C for 3 hours.

-

Workup: The cooled reaction mixture is diluted with water and neutralized with a concentrated solution of sodium carbonate.

-

Purification: The hot solution is filtered through Celite, and the filtrate is cooled to induce crystallization. The crude product is collected by filtration and recrystallized from 95% ethanol.

| Reactants | Oxidizing Agent | Acid | Temperature (°C) | Time (h) | Yield (%) |

| Aniline, Glycerol | Nitrobenzene | H₂SO₄ | 140-150 | 3-4 | Not specified |

| 3-Nitro-4-aminoanisole, Glycerol | Arsenic pentoxide | H₂SO₄ | 105-123 | >7 | Not specified |

Table 1: Representative Conditions for the Skraup Synthesis.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This method allows for the synthesis of a wider range of substituted quinolines.[2] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of 2-Methylquinoline

-

Reaction Setup: Aniline is dissolved in aqueous hydrochloric acid.

-

Aldol Condensation (in situ): The solution is cooled in an ice bath, and acetaldehyde is added slowly. This in situ generation of crotonaldehyde helps to control the exothermic reaction.

-

Cyclization: Anhydrous zinc chloride is added as a Lewis acid catalyst.

-

Heating: The mixture is heated to reflux for several hours.

-

Workup: The reaction mixture is made strongly alkaline with sodium hydroxide solution.

-

Purification: The product is isolated by steam distillation and can be further purified by vacuum distillation.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Aniline | Acrolein | Ag(I)-exchanged Montmorillonite K10 | Solvent-free | Not specified | 3 | 42-89 |

| Aniline | Crotonaldehyde | Strong Acid | Water (Flow reactor) | Not specified | Not specified | Good to Excellent[3] |

Table 2: Representative Conditions for the Doebner-von Miller Reaction. [3]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[4] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[4]

Experimental Protocol: General Procedure

-

Condensation: Aniline or a substituted aniline is reacted with a β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

-

Cyclization: The resulting enamine intermediate is cyclized by heating in the presence of a strong acid.

-

Workup: The reaction mixture is cooled, poured into water, and neutralized to precipitate the quinoline product.

-

Purification: The product is collected by filtration and can be purified by recrystallization.

| Aniline Derivative | β-Diketone | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | Not specified | Not specified | Not specified[4] |

| β-Naphthylamine | Not specified | HF | 60 | Not specified | Not specified[4] |

Table 3: Examples of Combes Synthesis. [4]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] The reaction can be catalyzed by either acids or bases.[5]

Experimental Protocol: Solvent-Free Synthesis

-

Mixing: A 2-aminoaryl ketone, a carbonyl compound with an α-methylene group, and a solid-supported acid catalyst (e.g., p-toluenesulfonic acid on silica gel) are mixed.

-

Heating: The mixture is heated under solvent-free conditions for a specified time.

-

Workup: The reaction mixture is cooled, and the product is extracted with a suitable solvent.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Conditions | Yield (%) |

| 2-Aminobenzaldehyde | Acetaldehyde | NaOH | Aqueous or alcoholic reflux | Not specified[6] |

| o-Nitroarylcarbaldehydes (in situ reduction) | Various ketones/aldehydes | Fe/HCl, then KOH | One-pot | 58-100 |

Table 4: Representative Conditions for the Friedländer Synthesis. [6]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. The reaction involves condensation, thermal cyclization, saponification, and finally decarboxylation.

Experimental Protocol: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave vial, aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed.

-

Microwave Irradiation: The vial is sealed and heated in a microwave reactor to a specified temperature for a set time (e.g., 300°C for 5 minutes).

-

Isolation: After cooling, the precipitated product is filtered.

-

Purification: The solid is washed with cold acetonitrile and dried under vacuum.

| Aniline Derivative | Malonate Derivative | Temperature (°C) | Time (min) | Yield (%) |

| Aniline | Diethyl ethoxymethylenemalonate | 250 | 20 | 1 |

| Aniline | Diethyl ethoxymethylenemalonate | 300 | 20 | 37 |

| Aniline | Diethyl ethoxymethylenemalonate | 300 | 5 | 47 |

Table 5: Microwave-Assisted Gould-Jacobs Reaction Conditions.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from the condensation of anilines with β-ketoesters. The regiochemical outcome is dependent on the reaction temperature.[7] Lower temperatures favor the formation of the 4-hydroxyquinoline isomer, while higher temperatures lead to the 2-hydroxyquinoline.[7]

Experimental Protocol: Synthesis of 4-Hydroxyquinolines (Conrad-Limpach)

-

Condensation: Aniline and a β-ketoester (e.g., ethyl acetoacetate) are reacted at a moderate temperature (e.g., room temperature to 100°C) to form the β-anilinocrotonate.

-

Cyclization: The intermediate is heated to a high temperature (around 250°C) in an inert solvent like mineral oil to effect cyclization.

-

Workup and Purification: The product is isolated and purified by standard methods.

| Aniline Derivative | β-Ketoester | Conditions | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | 1. Room Temp; 2. ~250°C in mineral oil | 4-Hydroxy-2-methylquinoline | up to 95[7] |

| Aniline | Dimethyl-1,3-acetonedicarboxylate | 1. Reflux in Methanol; 2. 1,2-Dichlorobenzene | Methyl 2-(4-hydroxyquinolin-2-yl)acetate | Not specified[8] |

Table 6: Conditions for the Conrad-Limpach Synthesis. [7][8]

The Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Experimental Protocol: General Procedure

-

Ring Opening: Isatin is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the amide bond and form an isatoic acid intermediate.

-

Condensation: A carbonyl compound with an α-methylene group is added to the reaction mixture.

-

Cyclization and Dehydration: The intermediate undergoes condensation, cyclization, and dehydration to form the quinoline-4-carboxylic acid.

-

Workup: The reaction mixture is acidified to precipitate the product.

-

Purification: The product is collected by filtration and can be recrystallized.

| Isatin Derivative | Carbonyl Compound | Base | Conditions | Yield (%) |

| 5-Methylisatin | Phenoxyacetone | KOH | Not specified | Not specified |

| 5-Chloroisatin | 5,6-Dimethoxyindanone | KOH in Ethanol or HCl in Acetic Acid | Not specified | 36 or 86 |

Table 7: Examples of the Pfitzinger Reaction.

The Camps Cyclization

The Camps cyclization is the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of two isomeric hydroxyquinolines.[9]

Experimental Protocol: General Procedure

-

Reaction Setup: An o-acylaminoacetophenone is dissolved in a suitable solvent, typically an alcohol.

-

Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide) is added.

-

Heating: The reaction mixture is heated to reflux for a period of time.

-

Workup: The reaction is cooled, and the products are isolated by filtration or extraction. The isomeric products may require separation by chromatography.

| Starting Material | Base | Product Ratio (2-OH:4-OH) |

| o-Acetylaminoacetophenone | Alcoholic NaOH | 20:70[10] |

Table 8: Product Distribution in the Camps Cyclization. [10]

The Niementowski Synthesis

The Niementowski synthesis involves the reaction of anthranilic acids with ketones or aldehydes at high temperatures to form γ-hydroxyquinoline derivatives.

Experimental Protocol: General Procedure

-

Mixing: An anthranilic acid and a ketone or aldehyde are mixed.

-

Heating: The mixture is heated to a high temperature, typically between 120-200°C.

-

Workup and Purification: The product is isolated from the reaction mixture and purified, often by recrystallization.

| Anthranilic Acid | Carbonyl Compound | Temperature (°C) | Product | Yield |

| Anthranilic acid | Acetophenone | 120-130 | 2-Phenyl-4-hydroxyquinoline | Not specified |

| Anthranilic acid | Heptaldehyde | 200 | 4-Hydroxy-3-pentaquinoline | Minimal |

Table 9: Conditions for the Niementowski Synthesis.

Conclusion

The classical named reactions for the synthesis of quinoline derivatives provide a powerful and diverse toolkit for organic and medicinal chemists. Each method offers unique advantages in terms of the substitution patterns accessible and the nature of the required starting materials. While modern advancements have introduced milder and more efficient protocols, a thorough understanding of these foundational reactions remains essential for the rational design and synthesis of novel quinoline-based compounds with potential therapeutic applications. This guide serves as a valuable resource for researchers by providing a consolidated overview of these key synthetic transformations, complete with detailed experimental guidance and comparative data.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. iipseries.org [iipseries.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

Navigating the Risks: A Technical Safety and Handling Guide for 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-8-nitroquinoline. Due to the absence of a publicly available, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from reliable chemical databases and SDSs of structurally related compounds to establish a robust framework for its safe utilization in a research and development setting. The information herein is intended to empower laboratory personnel with the knowledge to manage the risks associated with this chemical effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on data available for this compound and its analogs.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

The following diagram illustrates the primary hazards associated with this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 253.05 g/mol | [1][3] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 2.1 | [1][2] |

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safe handling and storage protocols is mandatory. The following procedures are based on best practices for handling hazardous chemical compounds and information derived from related quinoline derivatives.[4][5][6][7]

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant).[7] |

| Skin Protection | Nitrile or butyl rubber gloves (inspect before use), and a lab coat.[4] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7] |

Handling Procedures

The following workflow outlines the recommended procedure for safely handling this compound in a laboratory setting.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] It should be stored away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly marked, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8] |

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[4][7]

Fire-Fighting Measures

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Toxicological Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[9]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. lobachemie.com [lobachemie.com]

- 6. chemos.de [chemos.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Substituted Nitroquinolines: A Technical Guide for Drug Discovery

Introduction: Substituted nitroquinolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the quinoline scaffold profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets.[1][2] This technical guide provides an in-depth exploration of the multifaceted research applications of substituted nitroquinolines, focusing on their anticancer, antimicrobial, and antiparasitic properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further investigation and development.

Anticancer Applications: Targeting Proliferation and Survival

Substituted nitroquinolines have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of oxidative stress, and interference with critical enzymatic processes.[5][6][7]

Mechanisms of Anticancer Activity

Several distinct mechanisms contribute to the cytotoxic effects of substituted nitroquinolines:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 3-nitroquinoline derivatives have been specifically designed as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in tumors like human epidermoid carcinoma and breast cancer.[5] By blocking EGFR activity, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.

-

Generation of Reactive Oxygen Species (ROS): Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) exert their anticancer effects by increasing intracellular ROS levels.[6][8] This effect is significantly enhanced by the presence of copper, leading to oxidative stress and subsequent cell death.[6] Unlike some related compounds, Nitroxoline is not a zinc ionophore, which may reduce the risk of neurotoxicity.[6][8]

-

Enzyme Inhibition: Nitroxoline has been shown to inhibit enzymes crucial for cancer progression, such as cathepsin B and methionine aminopeptidase 2 (MetAP2).[7] Cathepsin B is involved in the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis, while MetAP2 is a key enzyme in angiogenesis (the formation of new blood vessels that supply tumors).[7]

-

DNA Damage: The archetypal compound 4-nitroquinoline 1-oxide (4NQO) is a well-known carcinogen used in research to induce tumors in animal models.[9] Its carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, leading to mutations and genotoxicity.[9] While not a therapeutic agent itself, 4NQO is a critical tool for studying carcinogenesis and evaluating potential cancer prevention strategies.[9]

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroxoline - Wikipedia [en.wikipedia.org]

- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

Spectroscopic and Synthetic Profile of 3-Bromo-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 3-bromo-8-nitroquinoline. The strategic placement of a bromine atom and a nitro group on the quinoline scaffold makes this compound a valuable intermediate in medicinal chemistry and materials science. This document details the expected spectroscopic data (NMR, IR, MS), provides established experimental protocols for synthesis and analysis, and outlines the logical workflows for its characterization.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₅BrN₂O₂ and a molecular weight of approximately 253.05 g/mol .[1] The structure consists of a quinoline ring system substituted with a bromine atom at the C3 position and a nitro group at the C8 position.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline and nitroquinoline derivatives.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~2.0 - 2.5 |

| H-4 | 8.4 - 8.6 | d | ~2.0 - 2.5 |

| H-5 | 8.2 - 8.4 | dd | ~8.0 - 8.5, ~1.0 - 1.5 |

| H-6 | 7.6 - 7.8 | t | ~7.5 - 8.0 |

| H-7 | 8.0 - 8.2 | dd | ~7.5 - 8.0, ~1.0 - 1.5 |

Note: Predicted values are based on the analysis of related bromo- and nitro-substituted quinoline systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~120 (C-Br) |

| C-4 | ~138 |

| C-4a | ~148 |

| C-5 | ~125 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-8 | ~140 (C-NO₂) |

| C-8a | ~145 |

Note: These are estimated values. The presence of the bromine and nitro groups significantly influences the chemical shifts of the corresponding and adjacent carbon atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=N, C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| N-O (nitro stretch, asymmetric) | 1550 - 1520 | Strong |

| N-O (nitro stretch, symmetric) | 1360 - 1340 | Strong |

| C-Br | 700 - 550 | Medium to Strong |

Note: The characteristic strong absorptions of the nitro group are key diagnostic peaks in the IR spectrum.[7][8]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 252/254 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| 206/208 | Fragment corresponding to the loss of NO₂. |

| 127 | Fragment corresponding to the loss of Br and NO₂. |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a definitive feature in the mass spectrum of this compound.[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for related compounds.[6][11][12][13][14]

Synthesis of this compound

A potential synthetic route involves the nitration of 3-bromoquinoline.

-

Reaction Setup : In a round-bottom flask, dissolve 3-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Reagent Addition : Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.

-

Reaction Conditions : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

NMR Spectroscopy

-

Sample Preparation : Weigh approximately 10-20 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

¹H NMR Data Acquisition :

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[3]

-

-

¹³C NMR Data Acquisition :

-

Use a proton-decoupled pulse program.

-

A more concentrated sample may be required.

-

A larger number of scans and a longer relaxation delay are typically necessary compared to ¹H NMR.[9]

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

-

Data Analysis : Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.[9]

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. acgpubs.org [acgpubs.org]

A Technical Guide to the Solubility of 3-Bromo-8-nitroquinoline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in a wide range of biologically active compounds and functional materials. Understanding the solubility of its derivatives, such as this compound, in various organic solvents is fundamental for its synthesis, purification, formulation, and application in drug discovery and materials science. Solubility data informs critical process parameters, including solvent selection for reactions and crystallizations, as well as bioavailability and formulation strategies in pharmaceutical development.

This guide outlines the necessary steps to systematically determine the solubility of this compound, ensuring data is reliable and comparable across different experimental setups.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding its general behavior.[1]

| Property | Value |

| Molecular Formula | C₉H₅BrN₂O₂ |

| Molecular Weight | 253.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5341-07-1 |

Note: This information is compiled from publicly available chemical databases.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents at 25°C (Note: This table is a template. Researchers should replace the placeholder values with their own experimental data.)

| Solvent | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | e.g., 5.2 ± 0.3 | e.g., 0.021 ± 0.001 | Shake-Flask |

| Ethanol | e.g., 3.8 ± 0.2 | e.g., 0.015 ± 0.001 | Shake-Flask |

| Acetone | e.g., 15.1 ± 0.7 | e.g., 0.060 ± 0.003 | Shake-Flask |

| Acetonitrile | e.g., 10.5 ± 0.5 | e.g., 0.042 ± 0.002 | Shake-Flask |

| Dichloromethane | e.g., 25.3 ± 1.1 | e.g., 0.100 ± 0.004 | Shake-Flask |

| Chloroform | e.g., 22.8 ± 1.0 | e.g., 0.090 ± 0.004 | Shake-Flask |

| Ethyl Acetate | e.g., 8.9 ± 0.4 | e.g., 0.035 ± 0.002 | Shake-Flask |

| Toluene | e.g., 1.2 ± 0.1 | e.g., 0.005 ± 0.0004 | Shake-Flask |

| Hexane | e.g., <0.1 | e.g., <0.0004 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[3] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved solute in the supernatant.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

-

-

Data Analysis: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. Report the solubility as the mean concentration ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Conclusion

This technical guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in common organic solvents. Although specific data is not currently available in the literature, the detailed experimental protocol for the shake-flask method and the provided templates will enable the generation of a robust and reliable solubility profile. This data is invaluable for the advancement of research and development involving this compound.

References

The Genesis of a Versatile Class: An In-depth Technical Guide to the Discovery and History of Bromo-Nitro Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of bromo-nitro aromatic compounds. These molecules, featuring both an electron-withdrawing nitro group and a versatile bromine substituent, have played a significant role as intermediates in the synthesis of a wide array of industrial chemicals, pharmaceuticals, and agrochemicals. This document details key historical milestones, provides structured quantitative data for representative compounds, outlines detailed experimental protocols, and visualizes fundamental concepts through diagrams.

A Historical Perspective: From Serendipity to Synthetic Staple

The story of bromo-nitro aromatic compounds is intrinsically linked to the broader development of synthetic organic chemistry in the 19th century. The ability to manipulate the aromatic nucleus of benzene, first isolated by Michael Faraday in 1825, was a pivotal moment. The subsequent elucidation of its structure by August Kekulé in 1865 laid the theoretical groundwork for understanding its reactivity.

The key reactions underpinning the synthesis of bromo-nitro aromatics are electrophilic aromatic substitutions. The nitration of aromatic compounds was one of the earliest and most studied of these reactions. In 1834, Eilhard Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid. This discovery paved the way for the introduction of the nitro group, a powerful tool for altering the electronic properties of the aromatic ring and a precursor to the synthetically crucial amino group.

The introduction of bromine onto the aromatic ring was another significant advancement. While direct bromination of benzene was possible, the development of catalyzed reactions greatly improved efficiency and control. The seminal work of Charles Friedel and James Crafts in 1877 on the use of aluminum chloride as a catalyst for alkylation and acylation reactions, known as the Friedel-Crafts reactions, revolutionized aromatic chemistry.[1][2] Although not directly a bromination method, their work established the concept of using Lewis acids to activate electrophiles for aromatic substitution, a principle that extends to halogenation.

The synthesis of the first bromo-nitro aromatic compounds followed from the logical combination of these established nitration and bromination reactions. By controlling the reaction conditions and the order of substituent addition, chemists could direct the position of the incoming groups, a concept explained by the principles of ortho-, para-, and meta-direction that were being unraveled during this period.

Quantitative Data of Representative Bromo-Nitro Aromatic Compounds

The physical and spectroscopic properties of bromo-nitro aromatic compounds are crucial for their identification, purification, and application. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Physical Properties of Selected Bromo-Nitro Aromatic Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 40-42[3][4] | 261[3] |

| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 51.5-56[1] | 117-118 @ 9 mmHg[1] |

| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 124-127[5][6] | 255-256[7] |

| 2,4-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 58-61 | - |

| 3,5-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 102-104[8] | 290.5 (est.)[9] |

| 1-Bromo-3,5-dinitrobenzene | C₆H₃BrN₂O₄ | 247.00 | 77-78[10] | - |

| 4-Bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 110-113[8] | 308.7 @ 760 mmHg[8] |

| 2-Bromo-4-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | 198-202 | - |

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Monobromonitrobenzene Isomers in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Bromo-2-nitrobenzene | 7.84 (dd, J=7.9, 1.5 Hz, 1H), 7.74 (dd, J=8.1, 1.5 Hz, 1H), 7.46 (td, J=7.8, 1.5 Hz, 1H), 7.44 (td, J=7.9, 1.5 Hz, 1H)[11][12] | 149.5, 134.1, 128.3, 124.7, 121.8, 119.9 |

| 1-Bromo-3-nitrobenzene | 8.38 (t, J=2.0 Hz, 1H), 8.17 (ddd, J=8.2, 2.2, 1.0 Hz, 1H), 7.83 (ddd, J=7.9, 1.8, 1.0 Hz, 1H), 7.44 (t, J=8.1 Hz, 1H)[13] | 148.8, 137.2, 130.6, 127.8, 123.1, 121.9[14] |

| 1-Bromo-4-nitrobenzene | 8.10 (d, J=9.1 Hz, 2H), 7.69 (d, J=9.1 Hz, 2H)[15] | 147.1, 132.7, 130.1, 125.1[12][16] |

Note: NMR data can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation from available sources.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Monobromonitrobenzene Isomers

| Compound | C-Br Stretch | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch | C=C Aromatic Stretch |

| 1-Bromo-2-nitrobenzene | ~650-550 | ~1350 | ~1530 | ~1600, ~1470 |

| 1-Bromo-3-nitrobenzene | ~680-515 | ~1350 | ~1530 | ~1610, ~1475 |

| 1-Bromo-4-nitrobenzene | ~650-550 | ~1345 | ~1520 | ~1590, ~1480 |

Note: IR data is generalized. Specific peak positions and intensities can be found in the cited spectral databases.[17][18][19]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several key bromo-nitro aromatic compounds. These protocols are based on established literature procedures and are intended for use by trained professionals in a laboratory setting.

Synthesis of 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene via Nitration of Bromobenzene[5]

This procedure yields a mixture of the ortho and para isomers, which can be separated by recrystallization.

Methodology:

-

Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to ensure thorough mixing.

-

Cooling: Cool the nitrating mixture to room temperature in an ice-water bath.

-

Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene to the cooled nitrating mixture in 0.5 mL portions over a period of 5 minutes. Maintain the temperature of the reaction mixture below 60°C by intermittent cooling in the ice-water bath to minimize the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes, swirling the flask periodically.

-

Isolation of Crude Product: Pour the warm reaction mixture onto 50 g of crushed ice in a beaker. Stir the mixture until the ice has melted. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification by Recrystallization: Transfer the crude solid product to an Erlenmeyer flask and recrystallize from 95% ethanol. The less soluble 1-bromo-4-nitrobenzene (m.p. 127°C) will crystallize upon cooling, while the more soluble 1-bromo-2-nitrobenzene (m.p. 43°C) will remain in the mother liquor.

-

Drying: Collect the crystals of 1-bromo-4-nitrobenzene by vacuum filtration and allow them to air dry.

Synthesis of 1-Bromo-3-nitrobenzene via Bromination of Nitrobenzene[1]

This procedure details the synthesis of the meta isomer.

Methodology:

-

Apparatus Setup: Assemble a 3-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: Charge the flask with 270 g (2.2 moles) of freshly distilled, dry nitrobenzene.

-

Reaction Initiation: Heat the flask in an oil bath to 135-145°C. Add 8 g of iron powder ("ferrum reductum") to the stirred nitrobenzene.

-

Bromine Addition: From the dropping funnel, add 180 cc (3.5 moles) of dry bromine dropwise at a rate that prevents bromine vapors from escaping the condenser. This addition typically takes about one hour.

-

Staged Addition and Heating: After the initial bromine addition, continue stirring and heating for another hour. Then, add two more portions, each consisting of 8 g of iron powder and 60 cc of bromine, with a one-hour heating and stirring period between each addition. Finally, add a last portion of 2 g of iron powder and continue heating for one more hour.

-

Work-up: Cool the reaction mixture and pour it into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Steam Distillation: Steam distill the mixture to separate the product from the reaction residue. Collect the distillate until no more oily product is observed.

-

Isolation and Purification: Cool the distillate and collect the yellow crystalline solid by vacuum filtration. Press the solid on the funnel to remove excess water. The crude product melts at 51.5-52°C. For higher purity, the product can be distilled under reduced pressure. The yield of the crude product is typically in the range of 60-75%.

Synthesis of 3,5-Dibromonitrobenzene[8]

This synthesis proceeds via the deamination of 2,6-dibromo-4-nitroaniline.

Methodology:

-

Initial Suspension: In a suitable reaction vessel, suspend 296 parts of 2,6-dibromo-4-nitroaniline in a mixture of 400 parts of isopropanol and 750 parts of water.

-

Acidification: To this suspension, add 130 parts of concentrated sulfuric acid (98%).

-

Diazotization: Heat the mixture to 70°C and add a solution of 105 parts of sodium nitrite in 150 parts of water dropwise.

-

Deamination and Precipitation: After the addition is complete, cool the reaction mixture. Add 300 parts of water to precipitate the product.

-

Isolation: Collect the solid product by filtration. The yield of 3,5-dibromonitrobenzene is approximately 99%, with a melting point of 102-104°C.

Applications in Drug Development and Biological Activity

Bromo-nitro aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be readily reduced to an amino group, a common pharmacophore.

The biological activity of many nitroaromatic drugs is contingent upon the in-situ reduction of the nitro group. This bioactivation is often carried out by nitroreductase enzymes, which are found in various microorganisms and also in hypoxic (low oxygen) tumor cells.